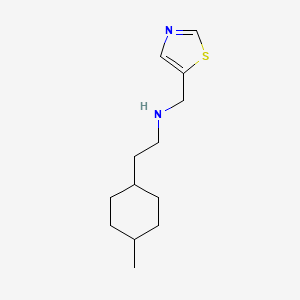
2-(4-Methylcyclohexyl)-N-(thiazol-5-ylmethyl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(4-methylcyclohexyl)ethyl][(1,3-thiazol-5-yl)methyl]amine is a complex organic compound that features a thiazole ring and a cyclohexyl group Thiazoles are a class of heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-methylcyclohexyl)ethyl][(1,3-thiazol-5-yl)methyl]amine typically involves the formation of the thiazole ring followed by the introduction of the cyclohexyl group. One common method involves the reaction of 2-bromo-4-methylcyclohexane with 2-aminothiazole in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. For instance, continuous flow reactors can be used to maintain optimal reaction conditions and improve yield. Additionally, the use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
[2-(4-methylcyclohexyl)ethyl][(1,3-thiazol-5-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thiazole ring can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the nitrogen and sulfur atoms in the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Potassium carbonate, dimethylformamide (DMF).
Major Products Formed
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced thiazole derivatives.
Substitution: Substituted thiazole derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, [2-(4-methylcyclohexyl)ethyl][(1,3-thiazol-5-yl)methyl]amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions of thiazole-containing molecules with biological targets. It may serve as a model compound for investigating the biological activity of thiazole derivatives.
Medicine
Medicinally, thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . [2-(4-methylcyclohexyl)ethyl][(1,3-thiazol-5-yl)methyl]amine may be explored for similar therapeutic applications.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength. It may also find applications in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of [2-(4-methylcyclohexyl)ethyl][(1,3-thiazol-5-yl)methyl]amine involves its interaction with molecular targets through the thiazole ring. The aromaticity and electron-donating properties of the thiazole ring allow it to participate in various biochemical pathways. For instance, it may inhibit enzymes or modulate receptor activity by binding to specific sites on the target molecules .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Abafungin: An antifungal agent featuring a thiazole ring.
Uniqueness
What sets [2-(4-methylcyclohexyl)ethyl][(1,3-thiazol-5-yl)methyl]amine apart from these similar compounds is the presence of the cyclohexyl group, which can impart unique steric and electronic properties. This structural feature may enhance its interaction with specific biological targets or improve its stability under certain conditions.
Properties
Molecular Formula |
C13H22N2S |
|---|---|
Molecular Weight |
238.39 g/mol |
IUPAC Name |
2-(4-methylcyclohexyl)-N-(1,3-thiazol-5-ylmethyl)ethanamine |
InChI |
InChI=1S/C13H22N2S/c1-11-2-4-12(5-3-11)6-7-14-8-13-9-15-10-16-13/h9-12,14H,2-8H2,1H3 |
InChI Key |
AQBXLTLNQRJATC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)CCNCC2=CN=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


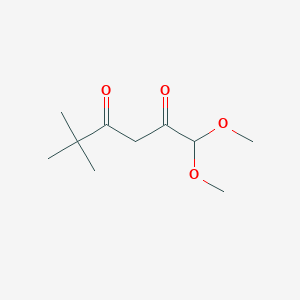
![[5-(2-Fluorophenyl)furan-2-yl]methanaminehydrochloride](/img/structure/B13636154.png)
![n-[(e)-(4-Nitrophenyl)methylene]methanamine](/img/structure/B13636161.png)
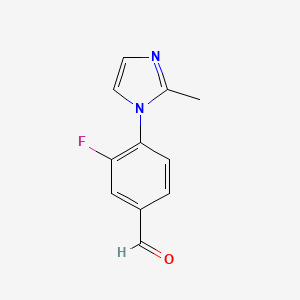
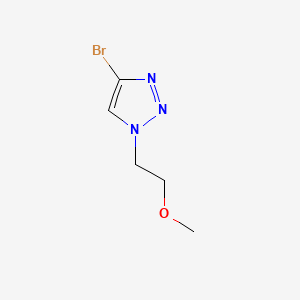
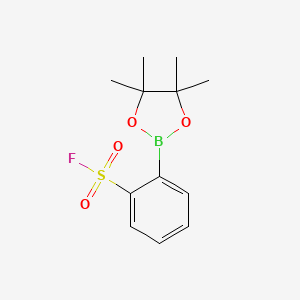

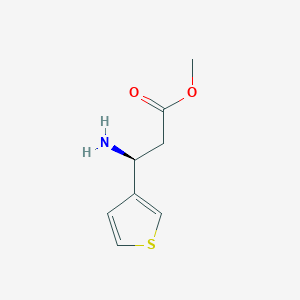
![1-[2-(2-Methoxyethanesulfonyl)ethyl]cyclopropane-1-sulfonyl chloride](/img/structure/B13636200.png)
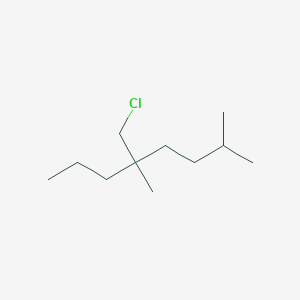
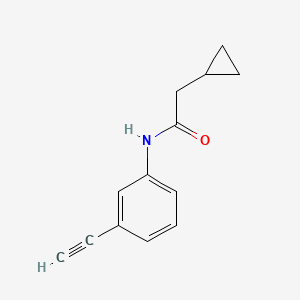
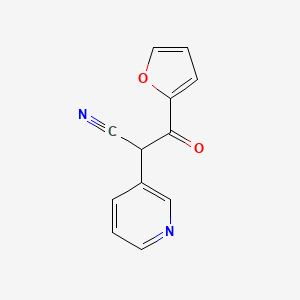
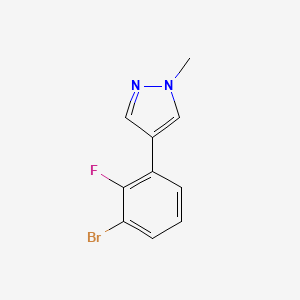
![3-(2-Bromoethyl)spiro[3.3]heptan-1-one](/img/structure/B13636225.png)
